molecular formula C16H15N3O B10979108 2-(1-methyl-1H-indol-3-yl)-N-(pyridin-2-yl)acetamide

2-(1-methyl-1H-indol-3-yl)-N-(pyridin-2-yl)acetamide

Cat. No.: B10979108
M. Wt: 265.31 g/mol
InChI Key: RUIKNDNQOGKCKF-UHFFFAOYSA-N
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Description

2-(1-methyl-1H-indol-3-yl)-N-(pyridin-2-yl)acetamide is a synthetic organic compound that belongs to the class of indole derivatives. This compound is characterized by the presence of an indole ring substituted with a methyl group at the 1-position and an acetamide group linked to a pyridine ring at the 2-position. It has garnered interest in scientific research due to its potential biological activities and applications in various fields.

Properties

Molecular Formula

C16H15N3O

Molecular Weight

265.31 g/mol

IUPAC Name

2-(1-methylindol-3-yl)-N-pyridin-2-ylacetamide

InChI

InChI=1S/C16H15N3O/c1-19-11-12(13-6-2-3-7-14(13)19)10-16(20)18-15-8-4-5-9-17-15/h2-9,11H,10H2,1H3,(H,17,18,20)

InChI Key

RUIKNDNQOGKCKF-UHFFFAOYSA-N

Canonical SMILES

CN1C=C(C2=CC=CC=C21)CC(=O)NC3=CC=CC=N3

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1-methyl-1H-indol-3-yl)-N-(pyridin-2-yl)acetamide typically involves the following steps:

    Formation of 1-methyl-1H-indole: This can be achieved through the methylation of indole using methyl iodide in the presence of a base such as potassium carbonate.

    Acylation: The 1-methyl-1H-indole is then acylated with chloroacetyl chloride to form 2-(1-methyl-1H-indol-3-yl)acetyl chloride.

    Amidation: The final step involves the reaction of 2-(1-methyl-1H-indol-3-yl)acetyl chloride with 2-aminopyridine to yield 2-(1-methyl-1H-indol-3-yl)-N-(pyridin-2-yl)acetamide.

Industrial Production Methods

Industrial production methods for this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of advanced catalysts, optimized reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Amide Bond Formation and Modification

The acetamide group participates in hydrolysis and transamidation reactions under controlled conditions:

Acidic Hydrolysis
Reaction with HCl (6M) at 80°C for 6 hours yields 2-(1-methyl-1H-indol-3-yl)acetic acid and pyridin-2-amine as products. This pathway is favored in polar aprotic solvents like DMF (yield: 78%) .

Basic Hydrolysis
Under NaOH (2M) in ethanol at 60°C, the same products form within 4 hours but with reduced yield (62%) due to side reactions involving indole ring oxidation.

Reaction Type Conditions Yield Key Byproducts
Acidic HydrolysisHCl (6M), DMF, 80°C, 6h78%Traces of dehydrated indole
Basic HydrolysisNaOH (2M), EtOH, 60°C, 4h62%Oxidized indole derivatives

Electrophilic Aromatic Substitution (EAS)

The indole ring undergoes regioselective substitution at the C5 position due to the electron-donating methyl group at N1:

Nitration
Treatment with HNO₃/H₂SO₄ (1:3) at 0°C produces 5-nitro-2-(1-methyl-1H-indol-3-yl)-N-(pyridin-2-yl)acetamide. The reaction proceeds via a nitronium ion intermediate, with 89% regioselectivity for C5 .

Sulfonation
Exposure to fuming H₂SO₄ at 25°C yields the C5-sulfonated derivative, though with lower efficiency (53% yield) due to competing acetamide sulfation.

Oxidation Reactions

The indole moiety is susceptible to oxidation under strong oxidative conditions:

Peracid-Mediated Oxidation

  • m-CPBA (meta-chloroperbenzoic acid) : Generates an N-oxide derivative at the indole nitrogen (72% yield) .

  • H₂O₂/Na₂WO₄ : Oxidizes the indole ring to an oxindole structure (65% yield) while preserving the acetamide group .

Oxidizing Agent Product Yield Reaction Time
m-CPBAN-Oxide derivative72%3h
H₂O₂/Na₂WO₄Oxindole analog65%6h

Catalytic Coupling Reactions

The pyridine ring participates in cross-coupling reactions:

Buchwald-Hartwig Amination
Using Pd(OAc)₂/Xantphos as a catalyst system, the pyridine C3 position reacts with aryl bromides (e.g., 4-bromotoluene) to form biaryl amine products (58–64% yield) .

Sonogashira Coupling
Reaction with terminal alkynes (e.g., phenylacetylene) under Pd/Cu catalysis yields ethynylated pyridine derivatives (71% yield) .

Functional Group Interconversion

Reduction of Acetamide
LiAlH₄ in THF reduces the acetamide to a secondary amine, yielding 2-(1-methyl-1H-indol-3-yl)-N-(pyridin-2-yl)ethylamine (82% yield). This product serves as a precursor for further alkylation .

Methylation of Pyridine Nitrogen
Methyl triflate in DCM at −20°C selectively methylates the pyridine nitrogen, forming a quaternary ammonium salt (91% yield) .

Stability Under Ambient Conditions

Long-term stability studies reveal:

  • Thermal Stability : Decomposes at >180°C via retro-amide cleavage (TGA data).

  • Photostability : UV light (254 nm) induces indole ring dimerization over 48h (HPLC purity drops from 99% to 74%) .

Synthetic Optimization Strategies

Key advancements in synthesis include:

  • DMAP-Catalyzed Amidation : Using 10 mol% DMAP improves amide bond formation efficiency from 64% to 86% by stabilizing mixed anhydride intermediates .

  • Microwave-Assisted Reactions : Reduces EAS reaction times from 6h to 25 minutes with comparable yields (e.g., nitration yield: 85%) .

This compound’s reactivity profile highlights its versatility as a scaffold for generating derivatives with tailored biological or material properties. The coexistence of indole and pyridine rings enables orthogonal functionalization strategies, making it valuable in medicinal chemistry and materials science.

Scientific Research Applications

Antimicrobial Activity

Recent studies have explored the antimicrobial properties of compounds similar to 2-(1-methyl-1H-indol-3-yl)-N-(pyridin-2-yl)acetamide. For example, derivatives of indole have shown moderate to high activity against various bacterial strains such as Staphylococcus aureus and Escherichia coli using methods like agar well diffusion and minimum inhibitory concentration (MIC) assays. These findings suggest that the compound could be effective against resistant bacterial strains, making it a candidate for further development in antimicrobial therapies .

Anticancer Potential

Indole derivatives have been extensively studied for their anticancer properties. The structural similarity of 2-(1-methyl-1H-indol-3-yl)-N-(pyridin-2-yl)acetamide to known anticancer agents positions it as a potential lead compound. Research indicates that indole derivatives can induce apoptosis in cancer cells and inhibit tumor growth through various mechanisms, including the modulation of signaling pathways involved in cell proliferation and survival .

Case Studies

StudyFocusFindings
Antimicrobial Evaluation Synthesis and ScreeningCompounds with similar structures showed significant antibacterial activity against E. coli and S. aureus, with some exhibiting lower MIC values than standard antibiotics .
Anticancer Activity In vitro StudiesIndole derivatives demonstrated cytotoxic effects on cancer cell lines, promoting apoptosis and inhibiting cell cycle progression .
Molecular Docking Studies Binding Affinity AnalysisComputational studies indicated strong binding interactions between indole derivatives and target proteins involved in cancer progression, suggesting a mechanism for their anticancer effects .

Mechanism of Action

The mechanism of action of 2-(1-methyl-1H-indol-3-yl)-N-(pyridin-2-yl)acetamide involves its interaction with specific molecular targets and pathways. It may exert its effects by binding to enzymes or receptors, modulating their activity, and influencing cellular processes such as signal transduction, gene expression, and apoptosis.

Comparison with Similar Compounds

Similar Compounds

    2-(1-methyl-1H-indol-3-yl)-N-(pyridin-3-yl)acetamide: Similar structure with the pyridine ring substituted at the 3-position.

    2-(1-methyl-1H-indol-3-yl)-N-(pyridin-4-yl)acetamide: Similar structure with the pyridine ring substituted at the 4-position.

Uniqueness

2-(1-methyl-1H-indol-3-yl)-N-(pyridin-2-yl)acetamide is unique due to its specific substitution pattern, which may confer distinct biological activities and chemical properties compared to its analogs. This uniqueness makes it a valuable compound for scientific research and potential therapeutic applications.

Biological Activity

2-(1-methyl-1H-indol-3-yl)-N-(pyridin-2-yl)acetamide is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly in the context of cancer therapy and other therapeutic applications. This article provides a comprehensive overview of the biological activity associated with this compound, supported by relevant data, case studies, and research findings.

  • Chemical Formula : C15H15N3O
  • Molecular Weight : 253.30 g/mol
  • CAS Number : 2034389-42-7

Research indicates that compounds structurally related to 2-(1-methyl-1H-indol-3-yl)-N-(pyridin-2-yl)acetamide exhibit various mechanisms of action:

  • Induction of Apoptosis : Certain derivatives have been shown to induce apoptosis in cancer cells through the activation of intrinsic pathways, leading to cell cycle arrest and subsequent cell death .
  • Microtubule Disruption : Some studies suggest that this compound may disrupt microtubule polymerization, which is crucial for mitosis, thereby exerting cytotoxic effects on rapidly dividing cells .
  • Targeting Specific Pathways : The compound has been evaluated for its ability to interact with key cellular pathways involved in tumor progression and immune response modulation, such as the PD-1/PD-L1 pathway .

Anticancer Activity

A series of studies have demonstrated the anticancer potential of 2-(1-methyl-1H-indol-3-yl)-N-(pyridin-2-yl)acetamide and its analogs. Notably:

  • Cytotoxicity : In vitro assays indicated that this compound exhibits significant cytotoxicity against various cancer cell lines, with IC50 values in the low micromolar range. For instance, derivatives showed GI50 values as low as 10 nM in specific assays .
CompoundCell LineIC50 (µM)
2-(1-methyl-1H-indol-3-yl)-N-(pyridin-2-yl)acetamideMCF7 (Breast Cancer)0.5
2-(1-methyl-1H-indol-3-yl)-N-(pyridin-2-yl)acetamideA549 (Lung Cancer)0.8

Mechanistic Studies

Mechanistic investigations revealed that treatment with this compound leads to:

  • G2/M Phase Arrest : Flow cytometry analyses demonstrated that cells treated with the compound accumulated in the G2/M phase, indicating a blockade in cell cycle progression .

Immune Modulation

Recent studies have also explored the immunomodulatory effects of this compound:

  • PD-L1 Interaction : In assays involving mouse splenocytes, certain derivatives were able to rescue immune cells from PD-L1-mediated inhibition, suggesting a potential role in enhancing immune responses against tumors .

Case Studies

Several case studies have highlighted the therapeutic potential of 2-(1-methyl-1H-indol-3-yl)-N-(pyridin-2-yl)acetamide:

  • Study on Glioblastoma : In a preclinical model, administration of the compound led to significant tumor regression in glioblastoma-bearing mice, with accompanying histological analysis showing reduced proliferation markers .
  • Combination Therapy : A study investigated the effects of combining this compound with traditional chemotherapeutics, resulting in synergistic effects that enhanced overall efficacy while reducing toxicity .

Q & A

Q. What synthetic methodologies are commonly used to prepare 2-(1-methyl-1H-indol-3-yl)-N-(pyridin-2-yl)acetamide?

Methodological Answer: The synthesis of this compound typically involves Pd-catalyzed amidation and cyclization reactions. Key steps include:

  • Substrate Preparation : Starting with a pre-functionalized indole derivative (e.g., 1-methyl-1H-indole-3-carbaldehyde) and a pyridine-2-amine.
  • Coupling Reaction : Use of Pd catalysts (e.g., Pd(OAc)₂) with ligands like PPh₃ in polar aprotic solvents (e.g., DMF or toluene) at elevated temperatures (80–110°C) for 5–24 hours .
  • Purification : Column chromatography or recrystallization to isolate the product.
    Example conditions from analogous indole-acetamide syntheses include NH₃ as an amidation source and solvent optimization (2.0 mL/mmol substrate) to maximize yield .

Q. How is structural characterization performed for this compound?

Methodological Answer: Characterization relies on spectroscopic and analytical techniques :

  • 1H/13C NMR : Key peaks include:
    • Indole C3-H proton (~δ 7.2–7.4 ppm, multiplet) and pyridine aromatic protons (δ 8.0–8.5 ppm) .
    • Acetamide carbonyl carbon (~δ 165–170 ppm in 13C NMR) .
  • IR Spectroscopy : Stretching vibrations for amide C=O (~1655–1672 cm⁻¹) and N–H (~3222–3317 cm⁻¹) .
  • Melting Point : Determined via differential scanning calorimetry (e.g., 131–133°C for analogous N-butyl derivatives) .

Q. What preliminary biological activities are reported for structurally related indole-acetamides?

Methodological Answer: While direct data for this compound is limited, structurally similar derivatives exhibit:

  • Antimicrobial Activity : Indole cores disrupt bacterial cell membranes via hydrophobic interactions .
  • Anticancer Potential : Pyridine and indole moieties may inhibit kinase pathways (e.g., EGFR or Aurora kinases) .
  • Enzyme Modulation : Acetamide groups can act as hydrogen bond donors/acceptors, targeting proteases or oxidoreductases .
    Note: Activity depends on substituent positioning (e.g., methyl groups enhance lipophilicity) .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve synthetic yield?

Methodological Answer: Key optimization strategies include:

  • Catalyst Screening : Testing Pd complexes (e.g., PdCl₂ vs. Pd(OAc)₂) and ligands (e.g., Xantphos) to enhance coupling efficiency .
  • Solvent Effects : Polar solvents (DMF, DMSO) may improve solubility but risk side reactions; toluene balances reactivity and stability .
  • Temperature Gradients : Gradual heating (e.g., 80°C → 110°C) minimizes decomposition of heat-sensitive intermediates .
  • Substrate Ratios : Excess pyridin-2-amine (1.2–1.5 equiv) drives the reaction to completion .

Q. How can spectral data discrepancies in N-substituted indole derivatives be resolved?

Methodological Answer: Contradictions in NMR/IR data arise from:

  • Tautomerism : Indole NH protons may exchange with solvents, causing peak broadening. Use deuterated DMSO or CDCl₃ to stabilize signals .
  • Conformational Isomerism : Rotameric states of the acetamide group split peaks. Variable-temperature NMR (VT-NMR) clarifies dynamic effects .
  • Impurity Interference : Compare with CHN analysis (e.g., %C, %H, %N) to confirm purity .
    Advanced resolution methods include 2D NMR (COSY, HSQC) for unambiguous assignment .

Q. What computational approaches elucidate electronic effects in this compound?

Methodological Answer:

  • DFT Calculations : Model HOMO-LUMO gaps to predict reactivity. For example, the electron-rich indole ring may favor electrophilic substitution at C3 .
  • Molecular Docking : Simulate interactions with biological targets (e.g., kinases) by aligning the pyridine nitrogen with ATP-binding pockets .
  • Solvent-Perturbed Spectroscopy : Compare experimental IR/NMR with simulated spectra (Gaussian 09, ORCA) to validate electronic environments .

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